molecular formula C18H27N3O3S B5880204 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide

4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide

Cat. No. B5880204
M. Wt: 365.5 g/mol
InChI Key: IBSHCQFKTZBENX-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been widely used in scientific research to study the role of mGluR5 in various physiological processes.

Mechanism of Action

4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide works by selectively blocking the activity of mGluR5, a receptor protein that is involved in the regulation of synaptic plasticity and neurotransmitter release in the brain. By blocking the activity of mGluR5, 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide can modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA, and thereby affect various physiological processes.
Biochemical and physiological effects:
4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of various signaling pathways in the brain. It has also been shown to affect various behavioral and cognitive processes, including learning and memory, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide is its selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide is its relatively low potency, which requires higher concentrations to achieve the desired effects. Additionally, 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide, including the development of more potent and selective mGluR5 antagonists, the investigation of its therapeutic potential in neurological disorders, and the exploration of its effects on other physiological processes beyond the brain. Additionally, the development of new techniques for delivering 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide to specific brain regions could open up new avenues for research.

Synthesis Methods

4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(4-morpholinyl)-2-(1-piperidinyl)ethanol in the presence of a base, followed by the addition of acetic anhydride and an acid catalyst. The resulting product is then purified using column chromatography to obtain 4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide in its pure form.

Scientific Research Applications

4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide has been used extensively in scientific research to study the role of mGluR5 in various physiological processes, including learning and memory, addiction, anxiety, and depression. It has also been studied for its potential therapeutic effects in neurological disorders such as fragile X syndrome, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

(NE)-4-methyl-N-(1-morpholin-4-yl-2-piperidin-1-ylethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-16-5-7-17(8-6-16)25(22,23)19-18(21-11-13-24-14-12-21)15-20-9-3-2-4-10-20/h5-8H,2-4,9-15H2,1H3/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSHCQFKTZBENX-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide

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